3-Chloropyrido[3,4-b]pyrazin-5-amine
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Overview
Description
3-Chloropyrido[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H5ClN4. It is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrido[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the formation of a domino imine followed by intramolecular annulation and subsequent reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrido[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized derivatives .
Scientific Research Applications
3-Chloropyrido[3,4-b]pyrazin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloropyrido[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyrido[2,3-b]pyrazine derivatives: These compounds also have a similar core structure and are used in similar applications.
Uniqueness
3-Chloropyrido[3,4-b]pyrazin-5-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H5ClN4 |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
3-chloropyrido[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C7H5ClN4/c8-5-3-11-4-1-2-10-7(9)6(4)12-5/h1-3H,(H2,9,10) |
InChI Key |
TZOWNZMXAVIGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC(=CN=C21)Cl)N |
Origin of Product |
United States |
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